2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those related to the compound of interest, typically involves cyclocondensation reactions, utilization of specific reagents, and conditions that favor the formation of the desired core structure. For instance, Karimian et al. (2017) detailed the synthesis of new derivatives by reacting morpholino pyrimidine with dimethylcyclohexane-1,3-dione under mild conditions, showcasing the synthetic versatility of morpholino-containing compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Molecular Structure Analysis
The structural analysis of pyridazinone derivatives reveals crucial insights into their conformation and electronic properties. Sun et al. (2017) reported on the molecular structure of a related pyridazinone compound, illustrating significant details about the dihedral angles between the phenyl, oxadiazole, and pyridazine rings, which contribute to the compound's chemical reactivity and potential interaction with biological targets (Sun, Wu, Wei, Gao, Shen, & Li, 2017).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives can include nucleophilic substitutions, cycloadditions, and reactions under specific conditions that lead to the formation of new chemical entities with varied biological activities. For example, Gökçe, Dogruer, and Şahin (2001) synthesized a series of derivatives and evaluated their antinociceptive activity, highlighting the chemical diversity and potential therapeutic applications of pyridazinone-based compounds (Gökçe, Dogruer, & Şahin, 2001).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and potential use in drug formulations. Studies such as those by Dede, Avcı, and Bahçelī (2018) employ techniques like FT-IR, NMR, and UV-vis spectroscopy to elucidate the physical characteristics of these compounds, providing a foundation for their application in medicinal chemistry (Dede, Avcı, & Bahçelī, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic potential of pyridazinone derivatives. Research by Zheng et al. (2011) into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, for instance, provides insights into the anticancer activity of such compounds, underscoring the importance of chemical property analysis in drug discovery (Zheng, Shao, Zhao, & Miao, 2011).
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-15(3)16(11-14(13)2)17-4-5-18(23)22(20-17)12-19(24)21-6-8-25-9-7-21/h4-5,10-11H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRPHOFYDZAYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.